Adenosine A₁ Receptor Affinity: Butylthio vs. Methylthio, Ethylthio, Allylthio, and Benzylthio Analogs
The target compound (5) exhibits a Ki of 1.42 ± 0.27 μM at rat brain A₁ receptors in a [³H]PIA displacement assay [1]. This represents a modest improvement in A₁ affinity compared to the methylthio analog (1, Ki = 1.93 ± 0.21 μM; ~1.4-fold) [1], and is comparable to the isopropylthio analog (3, Ki = 1.79 ± 0.50 μM) [1]. However, it is slightly less potent at A₁ than the ethylthio analog (2, Ki = 1.26 ± 0.30 μM; ~1.1-fold less) and the allylthio analog (4, Ki = 1.06 ± 0.12 μM; ~1.3-fold less) [1]. The most potent analog in the series is the benzylthio compound (7, BTH4, Ki = 0.715 ± 0.116 μM), which is ~2.0-fold more potent at A₁ than the target compound [1]. Thus, while the butylthio compound is not the highest affinity A₁ ligand, it occupies a distinct position with intermediate A₁ potency.
| Evidence Dimension | Adenosine A₁ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 1.42 ± 0.27 μM (compound 5) |
| Comparator Or Baseline | Methylthio (1): 1.93 ± 0.21 μM; Ethylthio (2): 1.26 ± 0.30 μM; Allylthio (4): 1.06 ± 0.12 μM; Benzylthio (7): 0.715 ± 0.116 μM |
| Quantified Difference | ~1.4-fold more potent than 1; ~1.1-fold less potent than 2; ~1.3-fold less potent than 4; ~2.0-fold less potent than 7 |
| Conditions | Displacement of specific [³H]PIA binding in rat brain membranes, Ki ± SEM in μM (n = 3–5) |
Why This Matters
Selecting compound 5 over a superficially similar analog like the benzylthio derivative (7) will result in a predictable and quantifiable ~2-fold reduction in A₁ receptor affinity, which is critical for experimental designs requiring a defined intermediate level of A₁ target engagement.
- [1] van Rhee, A. M.; Siddiqi, S. M.; Melman, N.; Shi, D.; Padgett, W. L.; Daly, J. W.; Jacobson, K. A. Tetrahydrobenzothiophenone Derivatives as a Novel Class of Adenosine Receptor Antagonists. J. Med. Chem. 1996, 39 (2), 398–406. View Source
